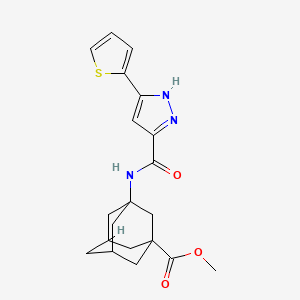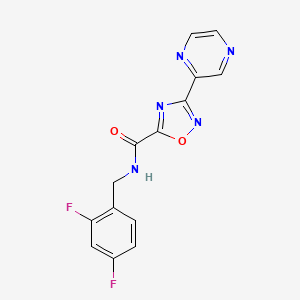
3-Azidopyridine-2-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidopyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azides Azides are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopyridine-2-carboxylic acid hydrochloride typically involves the introduction of an azide group into a pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 3-azidopyridine-2-carboxylic acid hydrochloride may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems and controlled reaction conditions helps in scaling up the production while minimizing risks.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azidopyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Hydrogen gas, palladium catalyst, or triphenylphosphine.
Major Products:
Substituted Pyridines: Formed through nucleophilic substitution.
Triazoles: Formed through cycloaddition reactions.
Aminopyridines: Formed through reduction of the azide group.
Aplicaciones Científicas De Investigación
3-Azidopyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nitrogen-containing heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-azidopyridine-2-carboxylic acid hydrochloride largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azide group acts as a dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. In biological systems, the azide group can be selectively targeted and modified, allowing for precise labeling and tracking of biomolecules.
Comparación Con Compuestos Similares
2-Azidopyridine: Another azide-containing pyridine derivative with similar reactivity but different substitution patterns.
4-Azidopyridine: Similar in structure but with the azide group at a different position on the pyridine ring.
3-Azidopyridine: Lacks the carboxylic acid group but shares the azide functionality.
Uniqueness: 3-Azidopyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the azide and carboxylic acid groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
2138111-99-4; 2378502-59-9 |
|---|---|
Fórmula molecular |
C6H5ClN4O2 |
Peso molecular |
200.58 |
Nombre IUPAC |
3-azidopyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H4N4O2.ClH/c7-10-9-4-2-1-3-8-5(4)6(11)12;/h1-3H,(H,11,12);1H |
Clave InChI |
KVKRYRTWQVBVFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C(=O)O)N=[N+]=[N-].Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B2987874.png)
![methyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)


![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2987882.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2987883.png)
![Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate](/img/structure/B2987885.png)


![Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate](/img/structure/B2987892.png)
![Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2987893.png)
![2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2987895.png)

